Methyl 3-amino-6-bromo-2-methylbenzoate
Description
Methyl 3-amino-6-bromo-2-methylbenzoate (CAS: 750586-06-2) is a substituted benzoate ester with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . The compound features an amino group at the 3-position, a bromine atom at the 6-position, and a methyl group at the 2-position of the benzene ring. Its structure is defined by the SMILES notation CC1=C(C=CC(=C1C(=O)OC)Br)N, and it exists as an oil at room temperature .
This compound is stored at 2–8°C under light-protected conditions due to its sensitivity to degradation . It serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in synthesizing molecules with tailored bioactivity .
Properties
IUPAC Name |
methyl 3-amino-6-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAHVOLDFUBDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750586-06-2 | |
| Record name | methyl 3-amino-6-bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-6-bromo-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in an organic solvent, followed by nitration using a mixture of nitric and sulfuric acids, and reduction using a suitable reducing agent such as iron powder or tin chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-bromo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 3-amino-2-methylbenzoate if the bromine is replaced by a methoxy group.
Oxidation: Methyl 3-nitro-6-bromo-2-methylbenzoate.
Reduction: this compound remains unchanged if the reduction is selective for other functional groups.
Hydrolysis: 3-amino-6-bromo-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-amino-6-bromo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-bromo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Methyl 3-amino-6-bromo-2-methylbenzoate and analogous compounds:
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₀BrNO₂ | 3-amino, 6-bromo, 2-methyl | 244.09 | 750586-06-2 | Pharmaceutical intermediates |
| Methyl 6-amino-2-bromo-3-methoxybenzoate | C₉H₁₀BrNO₃ | 6-amino, 2-bromo, 3-methoxy | 260.08 | 1340366-76-8 | Agrochemical synthesis |
| Methyl 6-amino-3-bromo-2-methoxybenzoate | C₉H₁₀BrNO₃ | 6-amino, 3-bromo, 2-methoxy | 260.08 | 681247-48-3 | Specialty chemicals |
Key Observations:
Functional Group Variations: The methyl group at position 2 in the target compound is replaced by a methoxy group in the analogs (CAS 1340366-76-8 and 681247-48-3). Methoxy groups are electron-withdrawing, whereas methyl groups are electron-donating, altering reactivity in electrophilic aromatic substitution reactions .
Molecular Weight Differences :
- The addition of an oxygen atom in the methoxy-substituted analogs increases their molecular weight to 260.08 g/mol , compared to 244.09 g/mol for the target compound .
Stereoelectronic Effects :
- The bromine atom at position 6 in the target compound may enhance steric hindrance compared to bromine at position 3 in CAS 681247-48-3, affecting coupling reactions in synthetic pathways .
Biological Activity
Methyl 3-amino-6-bromo-2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Chemical Formula : CHBrNO
- Molecular Weight : Approximately 244.09 g/mol
- Structure : The compound features a benzene ring substituted at the 2, 3, and 6 positions with an amino group and a bromine atom, which influences its chemical reactivity and biological properties.
Biological Activity Overview
This compound exhibits several biological activities, primarily linked to its role as an intermediate in the synthesis of pharmaceutical compounds. The following sections detail specific activities and findings related to this compound.
1. Antioxidant Activity
Recent studies have indicated that derivatives of this compound demonstrate significant antioxidant properties. This is assessed through various assays:
- DPPH Scavenging Assay : Measures the ability of compounds to donate electrons to stabilize free radicals.
- Hydroxyl Radical Scavenging Assay : Evaluates the capacity to neutralize hydroxyl radicals.
Preliminary results suggest that some derivatives exhibit antioxidant activities comparable to established antioxidants like ascorbic acid.
2. Anticancer Potential
This compound is being investigated for its potential as a precursor in the synthesis of anticancer agents. The compound's structure allows it to interact with biological targets that may modulate cancer cell growth.
Case Study: In Vitro Studies
In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, compounds derived from this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations.
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors:
- Binding Affinity : The amino group facilitates interactions with enzymes and receptors, potentially altering their activity.
- Structural Modifications : Variations in the compound's structure can enhance binding affinity and specificity towards biological targets.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-5-bromo-2-methylbenzoate | CHBrNO | Different bromine position; potential for varied biological activity. |
| Methyl 4-amino-3-bromo-benzoate | CHBrNO | Variation in amino group position; studied for pharmacological effects. |
| Methyl 3-chloro-6-bromo-2-methylbenzoate | CHBrClNO | Chlorine substitution; used in synthetic chemistry. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
